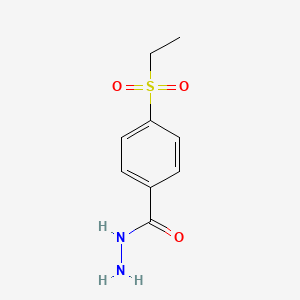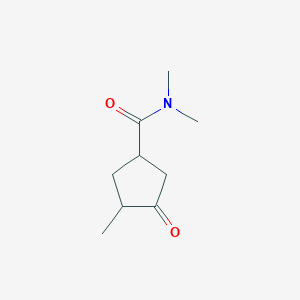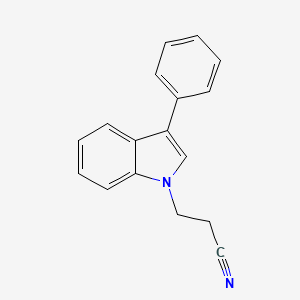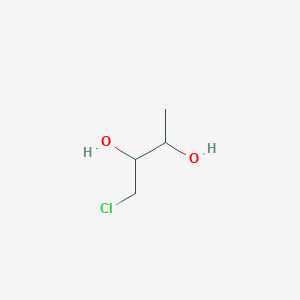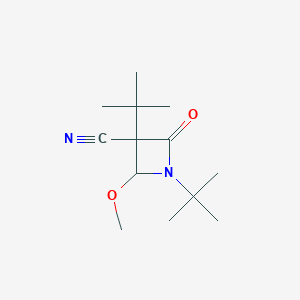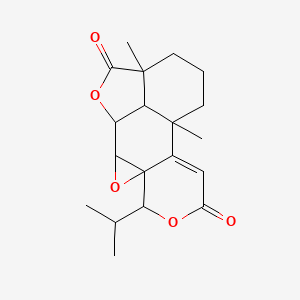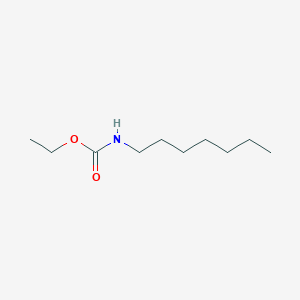
N-(5-Methyl-1,2-oxazol-3-yl)-N'-prop-2-en-1-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a urea moiety, and a prop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with prop-2-en-1-amine in the presence of a coupling agent such as carbonyldiimidazole. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(5-Methyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(5-Methyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities. It is investigated for its interactions with various biomolecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. It is evaluated for its activity against certain diseases and conditions, and its pharmacokinetic properties are studied to determine its suitability as a drug candidate.
Industry: In the industrial sector, N-(5-Methyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(5-Methyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- N-(5-Methyl-1,2-oxazol-3-yl)-2-nitrobenzenesulfonamide
- (5-Methyl-1,2-oxazol-3-yl)methanol
- N-(5-Methyl-1,2-oxazol-3-yl)-1-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-3-piperidinecarboxamide
Comparison: N-(5-Methyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea is unique due to the presence of both the oxazole ring and the prop-2-en-1-yl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, making it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
55861-74-0 |
|---|---|
Fórmula molecular |
C8H11N3O2 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
1-(5-methyl-1,2-oxazol-3-yl)-3-prop-2-enylurea |
InChI |
InChI=1S/C8H11N3O2/c1-3-4-9-8(12)10-7-5-6(2)13-11-7/h3,5H,1,4H2,2H3,(H2,9,10,11,12) |
Clave InChI |
QLNQBGPFDZXUIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)NC(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


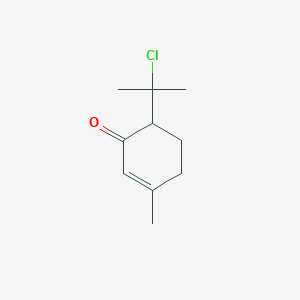
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
![9-Azabicyclo[4.2.1]non-7-ene](/img/structure/B14646509.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14646526.png)
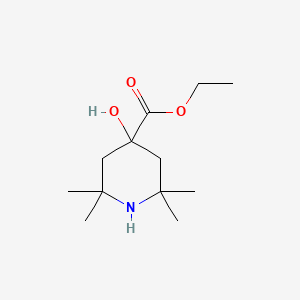
![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
